(2R)-1-azido-3-phenylpropan-2-ol
Description
Properties
IUPAC Name |
(2R)-1-azido-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHIJATXQDZPO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295811 | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112009-62-8 | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112009-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Azido-3-phenyl-2-propanol typically involves the azidation of ®-1-chloro-3-phenyl-2-propanol. This reaction can be carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ®-1-Azido-3-phenyl-2-propanol may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: ®-1-Azido-3-phenyl-2-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ®-1-azido-3-phenyl-2-propanone.
Reduction: Formation of ®-1-amino-3-phenyl-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2R)-1-azido-3-phenylpropan-2-ol
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 208.22 g/mol
The compound features an azido group (-N₃) and a hydroxyl group (-OH) attached to a chiral carbon, which contributes to its reactivity and versatility in synthetic chemistry.
Chemistry
This compound serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its azido group is particularly useful in click chemistry reactions, facilitating the formation of stable triazole linkages with alkynes. This property enables the development of new materials and compounds with enhanced functionalities.
Biology
In biological applications, this compound is employed in bioconjugation techniques for labeling biomolecules. The reactivity of the azido group allows for selective attachment to various biomolecules, making it valuable for studying protein interactions and cellular processes.
Medicine
Research has investigated the potential of this compound in drug development. Notably, it has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways. Additionally, preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its utility in anticancer therapies.
Industry
In industrial applications, this compound is utilized in the production of specialty polymers and materials with unique properties. Its ability to participate in various chemical reactions allows for the creation of materials tailored for specific applications.
The biological activities associated with this compound include:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Selective inhibition of COX-2 | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
COX Inhibition Study :
A study evaluated various azido derivatives for their inhibitory effects on COX enzymes. This compound demonstrated significant COX-2 inhibition, with an IC value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a potential candidate for anti-inflammatory drug development.
Antimicrobial Activity :
In laboratory tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited notable antimicrobial properties, significantly reducing bacterial viability and indicating its potential as an antimicrobial agent.
Cytotoxic Effects :
Recent investigations into the cytotoxic properties revealed that this compound could effectively induce cell death in human cancer cell lines like HeLa and MCF7 through apoptosis mechanisms involving caspase activation. This finding highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of ®-1-Azido-3-phenyl-2-propanol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Standards
lists several propan-2-ol derivatives used as reference standards in pharmaceutical manufacturing. Key comparisons include:
Key Observations:
- Azido vs. Amino/Ether Groups: The azido group in this compound enhances reactivity in cycloaddition reactions compared to the amine or ether groups in Imp. F(EP) and Imp. H(EP), which are more stable but less versatile in synthetic pathways .
- Stereochemical Complexity : The (2R) configuration of the target compound contrasts with the racemic (2RS) forms of Imp. F(EP) and Imp. H(EP), underscoring the importance of enantiomeric purity in pharmaceutical applications .
- Phenyl vs. Phenoxy Substituents: The phenyl group in the target compound contributes to lipophilicity, whereas phenoxy groups in analogs like Imp. F(EP) introduce ether linkages, altering solubility and metabolic stability .
Crystallographic and Analytical Insights
For example:
- SHELXL : Enables precise refinement of chiral centers and hydrogen-bonding networks, which are essential for validating the (2R) configuration and comparing it to racemic mixtures .
- OLEX2 : Provides integrated workflows for visualizing steric effects of substituents (e.g., azido vs. hydroxyethyl groups) and predicting crystallographic packing differences .
Research Findings and Implications
- Reactivity : The azido group in this compound facilitates rapid conjugation in click chemistry, unlike the amine-containing Imp. F(EP), which requires protection/deprotection strategies .
- Stability : Azides are thermally sensitive, necessitating cautious handling compared to the more stable hydroxy and ether functionalities in Imp. G(EP) and Imp. H(EP) .
- Pharmaceutical Relevance: While Imp. F(EP) and Imp.
Biological Activity
The compound (2R)-1-azido-3-phenylpropan-2-ol is a chiral azido alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in drug development.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 208.22 g/mol
The presence of the azido group (-N) is significant as it can participate in various chemical reactions, making the compound versatile in synthetic chemistry.
- COX Inhibition : Similar azido compounds have shown potential as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. For instance, derivatives of azido phenylpropanoids have been noted for their ability to selectively inhibit COX-2 with promising selectivity indices .
- Antimicrobial Properties : Azido alcohols have been investigated for their antimicrobial activities. The azido group can enhance the lipophilicity of the molecule, improving membrane permeability and potentially leading to increased antibacterial efficacy.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Selective COX-2 inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
COX Inhibition Study :
A study evaluated various azido derivatives for their inhibitory effects on COX enzymes. The compound this compound was tested alongside other related compounds, showing significant COX-2 inhibition with an IC value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). -
Antimicrobial Activity :
In a laboratory setting, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, suggesting potential as an antimicrobial agent. -
Cytotoxic Effects :
A recent investigation into the cytotoxic properties of the compound revealed that it could effectively induce cell death in human cancer cell lines such as HeLa and MCF7, primarily through apoptosis mechanisms involving caspase activation.
Q & A
Q. What are the recommended synthetic routes for (2R)-1-azido-3-phenylpropan-2-ol, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves stereoselective azide introduction to a chiral propanol backbone. A common approach is the Mitsunobu reaction using chiral auxiliaries or enzymatic resolution to control stereochemistry . For enantiomeric purity, asymmetric catalysis (e.g., chiral Ru or Ir complexes) can reduce ketone intermediates to the desired (2R)-configuration . Post-synthesis, chiral HPLC or polarimetry validates enantiopurity, while X-ray crystallography (using SHELX or OLEX2 ) confirms absolute configuration.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C/19F NMR resolves structural features (e.g., phenyl protons, azide proximity to chiral centers). 2D NOESY identifies spatial correlations .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and detects azide-related fragmentation patterns.
- X-ray Crystallography: SHELX or OLEX2 refine crystal structures to unambiguously assign stereochemistry.
- FTIR: Detects azide (N3) stretching vibrations (~2100 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
Methodological Answer: The azide group is photosensitive and shock-sensitive. Store in amber vials under inert gas (Ar/N2) at –20°C. Avoid proximity to reducing agents or heavy metals. Stability assays (via TLC or HPLC) should monitor decomposition under varying conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azide group in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy functional ) model transition states for azide reactions (e.g., Staudinger ligation or Huisgen cycloaddition). Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA optimizes geometries and calculates activation energies .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Error Analysis: Quantify uncertainties in DFT methods (e.g., basis set limitations) and cross-validate with higher-level theories (CCSD(T)).
- Experimental Replication: Repeat synthesis under controlled conditions (e.g., glovebox for oxygen-sensitive steps) .
- Multi-technique Validation: Compare NMR chemical shifts with computed values (GIAO method) or crystallographic bond lengths with DFT-optimized structures .
Q. How does the chiral environment influence biological interactions of this compound?
Methodological Answer: The (2R)-configuration affects binding to chiral biological targets (e.g., enzymes or receptors). Use enantiomerically pure samples in:
- In vitro assays: Measure IC50 values against target proteins (e.g., kinases) and compare with (2S)-enantiomer .
- Molecular Docking: Software like AutoDock Vina predicts binding poses, highlighting stereospecific interactions (e.g., hydrogen bonding with the azide group) .
Q. What methods enable selective functionalization of the azide group without disrupting the chiral center?
Methodological Answer:
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively forms triazoles under mild conditions (room temperature, aqueous/organic biphasic systems) .
- Staudinger Reaction: Triphenylphosphine converts azides to iminophosphoranes, preserving stereochemistry .
- Photocatalysis: Visible-light-mediated reactions (e.g., with Ru(bpy)₃²⁺) modify azides without racemization .
Q. How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound?
Methodological Answer:
- Deuterium Labeling: Synthesize deuterated analogs at the propanol or phenyl positions to track metabolic pathways via LC-MS .
- 13C Isotopes: Use in NMR to study intramolecular interactions (e.g., coupling between azide and adjacent carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
